5-(2,4-Dimethoxyphenyl)dithiol-3-one
Description
Properties
Molecular Formula |
C11H10O3S2 |
|---|---|
Molecular Weight |
254.3g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C11H10O3S2/c1-13-7-3-4-8(9(5-7)14-2)10-6-11(12)16-15-10/h3-6H,1-2H3 |
InChI Key |
DAVAQMMWGJWYQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)SS2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)SS2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds :
Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione) :
- Structure : Contains a dithiolthione (S=S) core with a pyrazinyl and methyl substituent.
- Activity : Demonstrates potent chemoprotective effects by inducing glutathione S-transferases (GSTs) and modifying cytochrome P-450 metabolism, reducing aflatoxin B1-DNA adduct formation by 40–80% .
- Comparison : Unlike 5-(2,4-dimethoxyphenyl)dithiol-3-one, oltipraz’s dithiolthione moiety (vs. dithiolone) enhances electrophile detoxication but lacks the methoxy-substituted aromatic ring, which may alter bioavailability or target specificity.
Unsubstituted 1,2-Dithiol-3-thione :
- Structure : Basic dithiolthione core without substituents.
- Activity : Strong inducer of GSTs but minimal impact on cytochrome P-450 enzymes. Inhibits AFB1-DNA binding more effectively than substituted derivatives .
- Comparison : The absence of the 2,4-dimethoxyphenyl group in this compound highlights the role of aromatic substituents in modulating enzyme induction and metabolic stability.
5-(Thiophen-2-yl)dihydrothiophen-3(2H)-one: Structure: A tetrahydrothiophenone fused with a thiophene ring. Relevance: Shares a sulfur-rich cyclic ketone framework but differs in ring saturation and substituent type. The thiophene group may confer distinct electronic properties compared to the dimethoxyphenyl group .
Physicochemical and Toxicological Properties
Preparation Methods
Reaction Conditions and Mechanism
-
Solvent : Ethanol is optimal, as alternative solvents (e.g., i-PrOH, acetone) reduce yields.
-
Catalyst : Morpholine (1 equiv relative to reactants) facilitates Michael addition and cyclization.
-
Temperature : 40–50°C promotes intermediate formation while minimizing side reactions.
The mechanism begins with a Michael addition between cyanoacetamide and 2,4-dimethoxybenzaldehyde, forming a 3-aryl-2-cyanoacrylamide intermediate. This intermediate reacts with dithiomalondianilide, followed by cyclization to form the dithiolo[3,4-b]pyridine core. DFT calculations confirm that the rate-limiting step is the cyclization process (activation barrier: 28.8 kcal/mol).
Yield Optimization
| Parameter | Optimal Value | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | Ethanol | 22–43 | Unreacted aldehydes |
| Catalyst Loading | 1.0 equiv | 37–54 | Thiete dioxide derivatives |
| Reaction Time | 2–3 h | 43 | Oligomers |
Purification via recrystallization (acetone/EtOH) or flash chromatography (silica gel, acetone) improves purity.
Stepwise Synthesis from 3-Aryl-2-Cyanoacrylamides
An alternative method employs pre-synthesized 3-(2,4-dimethoxyphenyl)-2-cyanoacrylamide reacted with dithiomalondianilide under milder conditions.
Synthetic Procedure
-
3-(2,4-Dimethoxyphenyl)-2-cyanoacrylamide Preparation :
-
Cyclization with Dithiomalondianilide :
Advantages Over One-Pot Methods
-
Higher reproducibility due to isolated intermediates.
Catalytic Cyclization Using Lewis Acids
Recent advances leverage Lewis acids (e.g., Ca(NTf2)2, FeCl3) to enhance cyclization efficiency.
Optimization with Calcium Catalysts
Mechanistic Insights
Lewis acids polarize the C=S bonds in dithiomalondianilide, accelerating nucleophilic attack by the acrylamide intermediate.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic Questions
Q. What are the established synthetic pathways for 5-(2,4-Dimethoxyphenyl)dithiol-3-one, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via enamine intermediates. For example, enamines derived from methyl 2-oxocyclopentanecarboxylate are reacted with carbon disulfide (CS₂) and sulfur under reflux in tetrahydrofuran (THF). The reaction proceeds via aza-Michael addition, yielding dithiolethione derivatives. Subsequent purification involves column chromatography (silica gel, benzene) and recrystallization (methanol), achieving >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of:
- 1H NMR : Peaks for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm).
- IR spectroscopy : Absorbance bands for C=S (1050–1150 cm⁻¹) and aromatic C-O (1250–1300 cm⁻¹).
- Elemental analysis : Confirmation of C, H, N, and S percentages within ±0.3% of theoretical values .
Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?
- Methodological Answer : THF is preferred for enamine-CS₂ reactions due to its polarity and ability to stabilize intermediates. Alkaline conditions (e.g., NaOH in water/DMF mixtures) improve yields in thioacetic acid derivatization, while esterification with alcohols (ethanol/methanol) requires catalytic H₂SO₄ and azeotropic removal of water .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism (e.g., thione-thiol interconversion). Strategies include:
- Variable-temperature NMR : To observe dynamic equilibria (e.g., coalescence temperatures).
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers.
- X-ray crystallography : Definitive structural assignment using single-crystal data, as demonstrated for related dithiolethiones .
Q. What experimental design considerations are critical for improving yield in multi-step syntheses?
- Methodological Answer :
- Stepwise optimization : For example, adjusting the enamine:CS₂ molar ratio (1:3) reduces side products.
- Purification protocols : Preparative TLC (benzene:dichloromethane, 9:1) enhances purity of intermediates.
- Reaction monitoring : GC-MS or TLC at each stage ensures intermediate stability and identifies degradation pathways .
Q. How do computational tools like GUSAR-online predict acute toxicity for this compound derivatives?
- Methodological Answer : GUSAR-online uses QSAR models trained on LD50 datasets. Input the SMILES notation to predict:
- LD50 values (oral, rodent) with confidence intervals.
- Structural alerts : E.g., dithiolone rings correlate with hepatotoxicity.
- Validation against experimental data (e.g., mouse models) shows ~80% concordance for triazole-thione derivatives .
Q. What spectroscopic techniques differentiate between regioisomers in dimethoxyphenyl-substituted analogs?
- Methodological Answer :
- NOESY NMR : Proximity of methoxy groups to aromatic protons distinguishes 2,4- vs. 3,4-substitution patterns.
- HRMS-ESI : Exact mass (±2 ppm) confirms molecular formula.
- UV-Vis : Bathochromic shifts in 2,4-dimethoxy derivatives due to conjugation effects .
Q. How can esterification side reactions (e.g., transesterification) be minimized during derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
